N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclopropanation of 2-trifluoromethyl-1,3-enynes with sulfur ylides under mild conditions, followed by further functionalization to introduce the oxazole and carboxamide groups . The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position .
Scientific Research Applications
N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide: shares similarities with other trifluoromethyl-containing compounds, such as trifluoromethylated aromatic compounds and trifluoromethylketones.
Trifluoromethylalkenes: These compounds also contain the trifluoromethyl group and are used in similar applications, including pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the cyclopropyl, trifluoromethyl, and oxazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)10-4-2-1-3-9(10)12-7-11(21-23-12)13(22)20-14(8-19)5-6-14/h1-4,7H,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJVOJQTQFZCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NOC(=C2)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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